molecular formula C21H24N2O5S B2454724 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenoxypropan-1-one CAS No. 919063-42-6

1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenoxypropan-1-one

Cat. No. B2454724
CAS RN: 919063-42-6
M. Wt: 416.49
InChI Key: XRMNNLQXFBCIPT-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found use in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .

Scientific Research Applications

Anticancer Activity

A study explored the synthesis of novel indole derivatives, including those related to 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenoxypropan-1-one, demonstrating potent anticancer activity and apoptosis induction in various cancer cell lines. These compounds showed broad-spectrum anticancer activity with notable efficiency, highlighting their potential in cancer therapeutics. Notably, certain derivatives exhibited more potent activity against EGFR than established treatments, suggesting their value in targeted cancer therapy (El-Sharief et al., 2019).

Antidepressant and Procognitive Properties

Another research focus is on derivatives of this compound for their potential in addressing mental health disorders. Specific indole derivatives have been identified as potent and selective 5-HT6 receptor antagonists, exhibiting distinct procognitive and antidepressant-like properties in vivo. These findings indicate the compound's relevance in developing treatments for cognitive impairment and depression (Zajdel et al., 2016).

Antiparasitic Activities

Research has also extended into antiparasitic applications, where morpholine derivatives have shown moderate to very good activity against various parasitic strains, including Trypanosoma and Leishmania. These findings underscore the potential of these compounds in developing new antiparasitic agents, offering hope for treatment against diseases caused by these parasites (Kuettel et al., 2007).

Antimicrobial Properties

Indole derivatives incorporating the morpholinosulfonyl moiety have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal activities. This suggests their application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Salem et al., 2020).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with. For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Future Directions

Given the wide range of biological activities exhibited by indole derivatives, there is significant potential for further exploration and development of these compounds for therapeutic applications .

properties

IUPAC Name

1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-16(28-18-5-3-2-4-6-18)21(24)23-10-9-17-15-19(7-8-20(17)23)29(25,26)22-11-13-27-14-12-22/h2-8,15-16H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMNNLQXFBCIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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